molecular formula C21H16BrN3O4 B11548153 4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate

4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B11548153
M. Wt: 454.3 g/mol
InChI Key: OFMHSLCJNJNARP-ZMOGYAJESA-N
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Description

4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate is a synthetic organic compound featuring a hydrazone-linked isonicotinoyl group, a 3-bromobenzoate ester, and a methoxy-substituted phenyl ring. Its molecular structure integrates multiple functional motifs:

  • Isonicotinoyl hydrazone: A pyridine-containing hydrazone derivative, enabling hydrogen bonding via the pyridyl nitrogen and hydrazone NH groups.
  • 3-Bromobenzoate ester: Introduces steric bulk and electron-withdrawing effects due to the bromine substituent.
  • 2-Methoxyphenyl group: Provides electron-donating character and influences solubility.

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C21H16BrN3O4/c1-28-19-11-14(13-24-25-20(26)15-7-9-23-10-8-15)5-6-18(19)29-21(27)16-3-2-4-17(22)12-16/h2-13H,1H3,(H,25,26)/b24-13+

InChI Key

OFMHSLCJNJNARP-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps. One common method starts with the preparation of the isonicotinoylhydrazono intermediate, which is then reacted with 2-methoxyphenyl 3-bromobenzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Hydrazone Derivatives

Compound A: 4-[(E)-(Acetylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate (C₁₇H₁₅BrN₂O₄; ChemSpider ID 7901918)

  • Key Differences: Hydrazone substituent: Acetyl group (CH₃CO−) vs. isonicotinoyl (pyridine-4-carbonyl).

Table 1: Structural Comparison of Hydrazone Derivatives

Feature Target Compound Compound A
Hydrazone Substituent Isonicotinoyl (pyridine-based) Acetyl (aliphatic)
Molecular Formula C₂₃H₁₇BrN₃O₄* C₁₇H₁₅BrN₂O₄
Hydrogen Bond Donors 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 5 (pyridyl N, 2 ester O, 2 OMe) 4 (ester O, acetyl O, OMe)
Predicted Solubility Lower (due to aromaticity) Higher (aliphatic acetyl)

*Assumed based on structural analogy to Compound A.

Benzoate Esters with Heterocyclic Moieties

Compounds from (e.g., I-6230, I-6473) share a benzoate ester core but differ in substituents:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Key contrast: Pyridazine ring (two adjacent N atoms) vs. isonicotinoyl’s pyridine. Pyridazine’s higher polarity may increase solubility but reduce metabolic stability.
  • I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate
    • Key contrast : Isoxazole ring (O and N heteroatoms) introduces distinct hydrogen-bonding and electronic profiles compared to pyridine.

Table 2: Heterocycle Impact on Properties

Compound Heterocycle Electronic Effects Hydrogen-Bonding Capacity
Target Compound Pyridine (4-CO) Strong electron-withdrawing High (pyridyl N)
I-6230 Pyridazine Moderate electron-withdrawing Moderate (two N atoms)
I-6473 Isoxazole Weak electron-withdrawing Low (one O, one N)
Crystallographic and Hydrogen-Bonding Behavior
  • Crystal Packing: The isonicotinoyl group in the target compound likely promotes layered packing via π-π stacking and N–H···O hydrogen bonds, as observed in hydrazone derivatives . In contrast, acetyl analogs (e.g., Compound A) may form less ordered structures due to weaker intermolecular interactions.
  • Software Utilization : Structural validation for such compounds typically relies on SHELX (for refinement) and WinGX/ORTEP (for visualization), ensuring accurate bond-length and angle measurements .
Functional Implications
  • Bioactivity: Pyridine-containing hydrazones (e.g., isonicotinoyl) are often associated with antimycobacterial activity, while acetyl derivatives may exhibit reduced potency due to weaker target binding .
  • Material Design: The bromine atom in the target compound could facilitate halogen bonding, a feature absent in non-halogenated analogs (e.g., I-6230) .

Biological Activity

The compound 4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to synthesize existing knowledge regarding the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}BrN2_{2}O3_{3}
  • IUPAC Name : this compound

Hydrazone derivatives often exhibit their biological activities through various mechanisms, such as:

  • Inhibition of Enzymatic Activity : Many hydrazones act as enzyme inhibitors, affecting pathways involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
  • Antioxidant Activity : Some compounds exhibit the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Anti-inflammatory Effects

Hydrazones have been evaluated for their anti-inflammatory properties. A study indicated that modifications in hydrazone structures could enhance their anti-inflammatory activity by inhibiting pro-inflammatory cytokines . The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.

Table 1: Biological Activity Summary of Hydrazone Derivatives

Compound NameActivity TypeCell Line/ModelReference
4-methylbenzohydrazide derivativesmTOR InhibitionMDA-MB-231 (TNBC)
Hydrazone derivatives with anti-inflammatory propertiesAnti-inflammatoryCarrageenan-induced edema
4-(hydroxybenzylidene)-4-methylbenzohydrazideInduces ApoptosisVarious tumor cell lines

Case Studies

  • Study on mTOR Inhibitors : A lead compound structurally similar to this compound was found to inhibit mTOR effectively, leading to reduced cell proliferation in TNBC models .
  • Anti-inflammatory Research : A series of hydrazone compounds were synthesized and evaluated for their anti-inflammatory effects, demonstrating significant inhibition of paw edema and pro-inflammatory mediators .

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